2-Methylglutaronitrile

Description

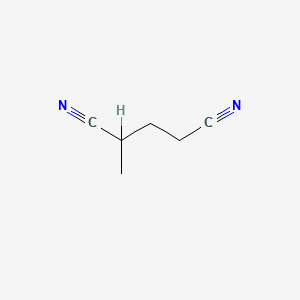

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methylpentanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2/c1-6(5-8)3-2-4-7/h6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPPLREPCQJZDAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2 | |

| Record name | D,L-2-METHYLGLUTARONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20656 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4025612 | |

| Record name | 2-Methylpentanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4025612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

D,l-2-methylglutaronitrile is an amber liquid. (NTP, 1992), Liquid, A colorless, odorless liquid; [ChemIDplus] Amber liquid; [CAMEO] Deep brown clear liquid; [MSDSonline] | |

| Record name | D,L-2-METHYLGLUTARONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20656 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pentanedinitrile, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methylpentanedinitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3139 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

257 to 266 °F at 10 mmHg (NTP, 1992) | |

| Record name | D,L-2-METHYLGLUTARONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20656 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

259 °F (NTP, 1992), 98 °C | |

| Record name | D,L-2-METHYLGLUTARONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20656 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methylpentanedinitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3139 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

10 to 50 mg/mL at 70.7 °F (NTP, 1992) | |

| Record name | D,L-2-METHYLGLUTARONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20656 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

0.95 at 68 °F (NTP, 1992) - Less dense than water; will float | |

| Record name | D,L-2-METHYLGLUTARONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20656 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.0051 [mmHg], 0.0051 mm Hg at 25 °C | |

| Record name | 2-Methylpentanedinitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3139 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-METHYLPENTANEDINITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6502 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid at ambient temperatures. | |

CAS No. |

4553-62-2, 28906-50-5 | |

| Record name | D,L-2-METHYLGLUTARONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20656 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methylpentanedinitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4553-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylpentanedinitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004553622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylpentanedinitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028906505 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentanedinitrile, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methylpentanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4025612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylglutaronitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.658 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLPENTANEDINITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EJX3MSL725 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-METHYLPENTANEDINITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6502 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methylglutaronitrile: Structure, Isomers, and Applications

An authoritative guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and utility of 2-Methylglutaronitrile and its constitutional isomers.

Executive Summary

This compound, a branched aliphatic dinitrile, has transitioned from being a mere byproduct of industrial polymer synthesis to a valuable and versatile building block in its own right. Its unique chemical structure, featuring two nitrile functionalities and a chiral center, offers a gateway to a diverse range of molecules, including specialty amines, diacids, and heterocyclic compounds. This guide provides a comprehensive overview of this compound, its key constitutional isomers, and their collective significance in organic synthesis and the development of novel materials and pharmaceuticals. We will delve into the physicochemical properties, synthesis methodologies, advanced analytical characterization techniques, and key applications, offering field-proven insights for professionals in chemical research and development.

Introduction to this compound

This compound, systematically named 2-methylpentanedinitrile , is an organic compound with the chemical formula C₆H₈N₂.[1][2] It is a colorless, water-soluble liquid with a characteristically unpleasant odor.[1][3] While it can be synthesized through various laboratory routes, its industrial availability stems primarily from its formation as a significant byproduct during the large-scale hydrocyanation of butadiene to produce adiponitrile, the linear isomer essential for nylon 66 production.[1][2]

The presence of two nitrile groups and a methyl-branched backbone imparts a unique reactivity profile, making it a precursor for:

-

Green Solvents: Hydrolysis and esterification of this compound lead to the formation of dimethyl-2-methylglutarate, a biodegradable, low-toxicity solvent.[1]

-

Specialty Polyamides: Catalytic hydrogenation of the dinitrile yields 2-methyl-1,5-pentanediamine (Dytek® A), a monomer used to produce specialty polyamides and polyurethanes with unique properties.[1]

-

Pharmaceutical Intermediates: The carbon skeleton of this compound is a scaffold for synthesizing various heterocyclic structures, such as 3-methylpyridine (β-picoline), a precursor to nicotinamide (a form of vitamin B3).[1][2]

This guide will explore the fundamental chemistry of this compound and provide a comparative analysis of its important structural isomers, which often co-exist in industrial streams.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis and process design.

Structural Formula: NC-CH(CH₃)-CH₂-CH₂-CN

// Nodes for atoms N1 [label="N"]; C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; N2 [label="N"]; C_Me [label="C"]; H1_Me [label="H", pos="2.5,0.866!"]; H2_Me [label="H", pos="3.5,0.866!"]; H3_Me [label="H", pos="3,-0.5!"]; H_C2 [label="H", pos="1.5,-0.866!"]; H1_C3 [label="H", pos="-0.5,0.866!"]; H2_C3 [label="H", pos="-0.5,-0.866!"]; H1_C4 [label="H", pos="-2.5,0.866!"]; H2_C4 [label="H", pos="-2.5,-0.866!"];

// Positioning C2 [pos="2,0!"]; C1 [pos="3.5,0!"]; N1 [pos="4.5,0!"]; C_Me [pos="2,1.5!"]; C3 [pos="0.5,0!"]; C4 [pos="-1,0!"]; C5 [pos="-2.5,0!"]; N2 [pos="-3.5,0!"];

// Edges C1 -- N1 [len=0.7]; C2 -- C1 [len=1]; C2 -- C_Me [len=1]; C2 -- C3 [len=1]; C3 -- C4 [len=1]; C4 -- C5 [len=1]; C5 -- N2 [len=0.7];

// Dummy edges for H atoms C_Me -- H1_Me [style=invis]; C_Me -- H2_Me [style=invis]; C_Me -- H3_Me [style=invis]; C2 -- H_C2 [style=invis]; C3 -- H1_C3 [style=invis]; C3 -- H2_C3 [style=invis]; C4 -- H1_C4 [style=invis]; C4 -- H2_C4 [style=invis];

// Triple bonds manually edge [label="≡", labelfontsize=20, len=0.7]; C1 -- N1; C5 -- N2; } Caption: Structural formula of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 2-Methylpentanedinitrile | [1] |

| CAS Number | 4553-62-2 | [1] |

| Molecular Formula | C₆H₈N₂ | [1] |

| Molar Mass | 108.14 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Melting Point | -45 °C | [1] |

| Boiling Point | 269-271 °C | |

| Density | 0.95 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.434 | |

| Solubility in Water | Soluble |

Isomers of this compound

The industrial synthesis of dinitriles often yields a mixture of constitutional isomers. Understanding the structure and properties of these isomers is critical for purification, analysis, and identifying potential side-reactivities. The primary isomers of this compound (C₆H₈N₂) are Adiponitrile and 2-Ethylsuccinonitrile.

// Invisible edges for layout edge [style=invis]; img_2mgn -> img_adn; img_adn -> img_2esn; } Caption: Key constitutional isomers of C₆H₈N₂ dinitriles.

Table 2: Comparison of Key Dinitrile Isomers

| Property | This compound | Adiponitrile | 2-Ethylsuccinonitrile |

| Structure | Branched (Pentane chain) | Linear (Hexane chain) | Branched (Butane chain) |

| CAS Number | 4553-62-2 | 111-69-3 | 17611-82-4 |

| Boiling Point | 269-271 °C | 295 °C | Not readily available |

| Melting Point | -45 °C | 1-3 °C | Not readily available |

| Key Application | Specialty amines, solvents | Nylon 66 precursor | Often an impurity |

-

Adiponitrile (Hexanedinitrile): As the linear isomer, adiponitrile has a more ordered structure, leading to a significantly higher melting point. It is the most commercially important isomer, serving as the primary feedstock for the production of hexamethylenediamine, a key monomer for nylon 66.[4]

-

2-Ethylsuccinonitrile (2-Ethylbutanedinitrile): This isomer is a common co-product in adiponitrile synthesis.[2] Its presence can influence the properties of downstream products if not adequately separated. Commercial grades of this compound often contain a small percentage of 2-Ethylsuccinonitrile.[5]

Synthesis and Key Reactions

While this compound is primarily obtained as an industrial byproduct, understanding its formation and subsequent chemical transformations is crucial for its application in targeted synthesis.

Industrial Formation

The formation of this compound is an intrinsic part of the nickel-catalyzed hydrocyanation of 1,3-butadiene. The process involves a two-step addition of hydrogen cyanide (HCN).

The critical step is the second hydrocyanation, where HCN adds to the mixture of pentenenitriles. The desired anti-Markovnikov addition yields the linear adiponitrile, while the competing Markovnikov addition results in the branched isomers, primarily this compound and 2-Ethylsuccinonitrile.[2] These isomers are then separated via fractional distillation.[6]

Key Laboratory Reactions

This compound is a versatile starting material for several important transformations.

The catalytic hydrogenation of both nitrile groups is a primary route to producing 2-methyl-1,5-pentanediamine, a valuable monomer for specialty polymers.

Reaction: NC-CH(CH₃)-CH₂-CH₂-CN + 4 H₂ → H₂N-CH₂-CH(CH₃)-CH₂-CH₂-CH₂-NH₂

Experimental Protocol: Catalytic Hydrogenation

-

Catalyst Preparation: In a high-pressure autoclave, add Raney Nickel or Raney Cobalt catalyst (typically 5-10% by weight of the nitrile) slurried in a suitable solvent like ethanol or in a basic, non-ammoniacal medium.

-

Reaction Setup: Charge the autoclave with this compound. The reaction medium should contain at most 10% by weight of water to improve selectivity.

-

Inerting: Seal the reactor and purge several times with nitrogen, followed by hydrogen, to remove all oxygen.

-

Reaction Conditions: Heat the mixture to a temperature between 80-140 °C and pressurize with hydrogen to 15-40 bar.[6][7] The use of lower pressures (<40 bar) and non-ammoniacal basic conditions can enhance selectivity towards the desired diamine and minimize the formation of cyclic byproducts like 3-methylpiperidine.[8]

-

Monitoring: Maintain vigorous stirring. The reaction is exothermic and may require cooling. Monitor the hydrogen uptake; the reaction is complete when hydrogen consumption ceases.

-

Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture to remove the catalyst. The resulting solution of 2-methyl-1,5-pentanediamine can be purified by distillation under reduced pressure.

Causality: The use of a basic medium and the exclusion of ammonia are critical. Ammonia can promote the formation of secondary amines and cyclization to 3-methylpiperidine, reducing the yield of the target linear diamine.[7] Raney Nickel and Cobalt are chosen for their high activity in nitrile hydrogenation.

The hydrolysis of the nitrile groups provides a direct route to the corresponding dicarboxylic acid, a useful building block for polyesters and resins.

Reaction: NC-CH(CH₃)-CH₂-CH₂-CN + 2 H₂O + 2 H⁺ → HOOC-CH(CH₃)-CH₂-CH₂-COOH + 2 NH₄⁺

Experimental Protocol: Acid-Catalyzed Hydrolysis

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound with an excess of aqueous acid (e.g., 20-30% sulfuric acid or concentrated hydrochloric acid).

-

Reaction Conditions: Heat the mixture to reflux (typically 100-110 °C) with vigorous stirring. The reaction progress can be monitored by the evolution of ammonia (or the dissolution of the organic phase). The hydrolysis may take several hours.

-

Work-up: After cooling, the reaction mixture is saturated with sodium chloride to decrease the solubility of the diacid.

-

Extraction: Extract the aqueous solution multiple times with a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent by rotary evaporation. The crude 2-methylglutaric acid can be further purified by recrystallization.

Causality: Strong acidic conditions are required to protonate the nitrile nitrogen, making the carbon atom more susceptible to nucleophilic attack by water. The reaction proceeds stepwise, first to an amide intermediate and then to the carboxylic acid. Using a strong base (e.g., 20% NaOH) is also an effective method for hydrolysis.[6]

Spectroscopic and Analytical Characterization

Distinguishing between this compound and its isomers is essential for quality control and reaction monitoring. A combination of chromatographic and spectroscopic techniques is typically employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most powerful technique for separating and identifying these volatile dinitriles.

-

Chromatographic Separation (GC): The isomers can be separated on a capillary GC column (e.g., DB-5 or equivalent). Due to its linear structure and higher boiling point, Adiponitrile will typically have the longest retention time. The branched isomers, This compound and 2-Ethylsuccinonitrile , will elute earlier. Their relative elution order depends on the specific column and conditions but can be reliably determined using pure standards.

-

Mass Spectrometry (MS): Electron Ionization (EI) mass spectrometry provides a fragmentation "fingerprint" for each isomer.

-

Molecular Ion (M⁺•): All C₆H₈N₂ isomers will exhibit a molecular ion peak at m/z = 108.

-

Fragmentation Patterns: The key to differentiation lies in the fragmentation. The branching point provides a site for preferential cleavage, as it leads to the formation of more stable secondary or tertiary carbocations.

-

This compound: Will likely show fragmentation patterns resulting from cleavage alpha to the nitrile groups and at the branching point.

-

Adiponitrile: As a linear chain, it will show a fragmentation pattern characteristic of aliphatic chains, with successive losses of CH₂ units. The mass spectrum for adiponitrile is well-documented.[1]

-

2-Ethylsuccinonitrile: Cleavage at the ethyl branch point will produce characteristic fragments that differ from those of this compound. A mass spectrum is available in the PubChem database.[9]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information.

-

¹³C NMR: The nitrile carbons (C≡N) for all isomers will appear in a characteristic downfield region of the spectrum, typically between 115-125 ppm.[3] The number and chemical shifts of the aliphatic carbons will differ significantly, allowing for unambiguous identification. For example, due to its symmetry, adiponitrile will show only three distinct carbon signals, whereas the less symmetrical branched isomers will show six.

-

¹H NMR: The proton spectra are more complex but equally informative. Protons on carbons adjacent to a nitrile group (α-protons) are deshielded and typically resonate in the 2-3 ppm range.[3] The splitting patterns (multiplicity) and integration values will be unique for each isomer's specific arrangement of methyl, ethyl, and methylene groups. A reference ¹H NMR spectrum for adiponitrile is available.[10]

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for confirming the presence of the nitrile functional group.

-

C≡N Stretch: All dinitrile isomers will exhibit a strong, sharp absorption band in the region of 2240-2260 cm⁻¹ .[11] This peak is highly characteristic and its presence is a clear indicator of a nitrile. While minor shifts may occur between isomers, IR is generally used to confirm the functional group rather than to differentiate between these specific constitutional isomers.

Applications in Drug Development and Research

While not typically a final drug molecule itself, the derivatives of this compound are of significant interest to the pharmaceutical and life sciences industries.

-

Scaffolds for Bioactive Molecules: The diamine and diacid derivatives serve as versatile scaffolds. The 2-methyl substitution provides a chiral center and alters the hydrophobicity and conformational flexibility compared to linear adipic acid or hexamethylenediamine derivatives, which can be leveraged in drug design to fine-tune binding interactions with biological targets.

-

Synthesis of Heterocycles: As mentioned, cyclization of 2-methyl-1,5-pentanediamine is a route to 3-methylpiperidine and subsequently 3-methylpyridine (β-picoline), which are important structural motifs in many pharmaceutical compounds.

-

Biocatalysis Research: The selective hydrolysis of one nitrile group in this compound to form 4-cyanopentanoic acid using nitrilase enzymes is an area of active research. This biotransformation provides a green chemistry route to valuable chiral intermediates.

Safety and Handling

This compound is a toxic compound and must be handled with appropriate safety precautions.

-

Toxicity: It is classified as acutely toxic via oral, dermal, and inhalation routes. It can be readily absorbed through the skin.

-

Handling: Work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.

-

Incompatibilities: Nitriles can react violently with strong oxidizing acids. Mixing with bases can potentially produce hydrogen cyanide gas.[3]

Always consult the latest Safety Data Sheet (SDS) before handling this chemical.

Conclusion

This compound stands as a prime example of a valuable chemical entity emerging from the side stream of a large-scale industrial process. Its unique branched structure, coupled with the reactivity of its two nitrile groups, provides a rich platform for synthetic innovation. For researchers in materials science and drug development, this compound and its derivatives offer access to novel monomers, solvents, and molecular scaffolds. A comprehensive understanding of its properties, its relationship to its isomers, and the analytical techniques required for its characterization are paramount to unlocking its full potential in the laboratory and beyond.

References

- 1. Adiponitrile | CN(CH2)4CN | CID 8128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. spectrabase.com [spectrabase.com]

- 4. Adiponitrile - Wikipedia [en.wikipedia.org]

- 5. Dytek® MGN | Methylglutaronitrile - Dytek [dytek.invista.com]

- 6. spectrabase.com [spectrabase.com]

- 7. uni-saarland.de [uni-saarland.de]

- 8. (3S)-3-methylpentanenitrile | C6H11N | CID 12208762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-Ethylsuccinonitrile | C6H8N2 | CID 86593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Adiponitrile(111-69-3) 1H NMR spectrum [chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

The Synthesis of 2-Methylglutaronitrile via the Hydrocyanation of Butadiene: A Mechanistic and Process-Oriented Guide

An In-depth Technical Guide

Abstract

2-Methylglutaronitrile (MGN) is a significant dinitrile in the chemical industry, valued as a precursor to specialty amines, the vitamin nicotinamide, and novel "green" solvents.[1][2] Industrially, MGN is not typically synthesized as a primary target but is obtained as a major byproduct during the large-scale production of adiponitrile (ADN), the critical monomer for Nylon 66.[1] The foundational process for ADN synthesis is the nickel-catalyzed hydrocyanation of 1,3-butadiene.[3][4] Understanding the formation of MGN is therefore intrinsically linked to understanding the intricacies, mechanisms, and regioselectivity of this landmark industrial reaction. This guide provides a detailed technical examination of the synthesis pathway from butadiene to this compound, elucidating the catalytic mechanisms, process variables, and the chemical logic that dictates the formation of this valuable branched dinitrile alongside its linear isomer, adiponitrile.

The Industrial Context: A Tale of Two Isomers

The synthesis of this compound from butadiene is a direct consequence of the DuPont-pioneered process for adiponitrile production, which involves the addition of two molecules of hydrogen cyanide (HCN) across the diene system of 1,3-butadiene.[4] This process is a cornerstone of industrial organometallic catalysis and proceeds in a series of stages, each carefully controlled to maximize the yield of the desired linear ADN. However, the inherent chemistry of the catalytic intermediates allows for the formation of branched products, with this compound being the most prominent.[1][3]

The overall industrial scheme can be dissected into three core operations:

-

Primary Hydrocyanation: The initial reaction of butadiene with HCN to form a mixture of unsaturated C5 mononitriles.

-

Isomerization: The strategic conversion of undesired branched mononitriles into the desired linear form.

-

Secondary Hydrocyanation: The addition of a second HCN molecule to the C5 mononitrile mixture to yield dinitriles, including both adiponitrile and this compound.[5][6]

This guide will examine each stage to illustrate the precise points at which the reaction path diverges to create the precursors for, and ultimately, MGN itself.

Part I: Primary Hydrocyanation - The Genesis of Branched Precursors

The first critical step involves the mono-addition of HCN to 1,3-butadiene. This reaction is catalyzed by a zero-valent nickel complex, typically coordinated with phosphite or other phosphorus-based ligands (NiL₄).[5][7] The reaction yields two primary, isomeric products: the linear 3-pentenenitrile (3PN) and the branched 2-methyl-3-butenenitrile (2M3BN).[8]

Reaction: CH₂=CH-CH=CH₂ + HCN ---(NiL₄ catalyst)--> NC-CH₂-CH=CH-CH₃ (3PN) + CH₂=CH-CH(CH₃)-CN (2M3BN)

The ratio of these two products is a crucial control point. While the ultimate goal for ADN production is to maximize 3PN, the formation of 2M3BN is the first and necessary step on the pathway to this compound.

Catalytic Mechanism and Regioselectivity

The regioselectivity (linear vs. branched product) is determined during the reductive elimination step from a key π-allyl nickel intermediate. The mechanism proceeds as follows:[7][8][9]

-

Ligand Dissociation: The active catalyst, NiL₃, is formed by the dissociation of one ligand from the NiL₄ precursor.

-

Oxidative Addition: HCN adds to the Ni(0) center to form a five-coordinate hydrido-cyanide nickel(II) complex, H-Ni(CN)L₃.

-

Butadiene Coordination & Insertion: Butadiene coordinates to this complex and inserts into the nickel-hydride bond. This insertion forms a crucial (π-allyl)Ni(CN) intermediate.

-

Reductive Elimination: This is the product-determining step. The C-CN bond is formed, regenerating the Ni(0) catalyst. The elimination can occur from two different carbon atoms of the allyl group, leading to either the linear (3PN) or branched (2M3BN) product.

The structure of the phosphorus ligand (L) profoundly influences the outcome. Bulky, monodentate phosphite ligands typically yield a mixture with a 3PN:2M3BN ratio of approximately 70:30.[7][8] In contrast, specific chelating bidentate ligands can dramatically favor the formation of the linear 3PN.[8]

Caption: Catalytic cycle for the primary hydrocyanation of butadiene.

Part II: Isomerization - Maximizing the Linear Feed

In the industrial process focused on adiponitrile, the branched 2M3BN is considered an undesirable intermediate. To maximize the overall yield of linear products, the C5 mononitrile mixture is subjected to an isomerization step. Using the same nickel catalyst system, often promoted by a Lewis acid co-catalyst like zinc chloride (ZnCl₂), 2M3BN is converted into the thermodynamically more stable linear 3PN.[1][5] This step is critical for economic efficiency in ADN production but reduces the potential yield of MGN from the initially formed 2M3BN.

Part III: Secondary Hydrocyanation - The Divergent Path to Dinitriles

The final stage is the hydrocyanation of the pentenenitrile mixture (now enriched with 3PN and its equilibrium isomer, 4-pentenenitrile). This step is where this compound is definitively formed.[1] This reaction requires not only the nickel catalyst but also a strong Lewis acid co-catalyst, such as aluminum trichloride (AlCl₃) or triphenylboron (B(C₆H₅)₃).[4][9]

Reactions:

-

Adiponitrile (ADN) Formation: NC-CH₂-CH₂-CH=CH₂ (4PN) + HCN ---(NiL₄/Lewis Acid)--> NC-(CH₂)₄-CN (ADN)

-

This compound (MGN) Formation: CH₃-CH=CH-CH₂-CN (3PN) + HCN ---(NiL₄/Lewis Acid)--> NC-CH(CH₃)-CH₂-CH₂-CN (MGN)

The role of the Lewis acid is critical; it coordinates to the nitrile group of the pentenenitrile substrate, activating the double bond towards nucleophilic attack and increasing the rate of the final reductive elimination step.[9] The desired reaction is the anti-Markovnikov addition of HCN to 4-pentenenitrile to produce ADN.[3] However, the catalyst will also facilitate the Markovnikov-type addition of HCN to the double bond of 3-pentenenitrile, which directly yields this compound.[1]

Caption: Divergent pathways in the secondary hydrocyanation step.

Experimental Protocol and Process Parameters

While the precise industrial conditions are proprietary, a representative laboratory-scale synthesis can be described based on principles disclosed in the literature.[4][10] The process is typically run in a continuous stirred-tank reactor (CSTR) system.

Representative Step-by-Step Methodology

WARNING: Hydrogen cyanide is extremely toxic and a controlled substance. This protocol is illustrative and must only be attempted by trained professionals in a certified laboratory with appropriate safety measures, including cyanide detectors and emergency response plans.

-

Catalyst Preparation: A zero-valent nickel catalyst, such as Ni[P(O-tolyl)₃]₄, is prepared in situ or pre-formed and dissolved in a suitable solvent (e.g., toluene or excess pentenenitriles).

-

Primary Hydrocyanation:

-

Charge the primary reactor with the catalyst solution.

-

Heat the reactor to the target temperature (e.g., 80–130 °C) under an inert atmosphere (N₂).[4]

-

Continuously feed liquid 1,3-butadiene and gaseous or liquid HCN into the reactor. An excess of butadiene is typically used to ensure complete HCN conversion.[10]

-

Maintain the reactor pressure (e.g., 5–20 bar) to keep reactants in the liquid phase.[4]

-

The effluent from this reactor, containing 3PN, 2M3BN, unreacted butadiene, and catalyst, is passed to the next stage.

-

-

Isomerization & Butadiene Stripping:

-

The effluent is heated (e.g., 60–120 °C) in a second vessel, often with the addition of a Lewis acid co-catalyst (e.g., ZnCl₂), to isomerize 2M3BN to 3PN.[4]

-

Unreacted butadiene is stripped from the mixture and recycled.

-

-

Secondary Hydrocyanation:

-

The isomerized pentenenitrile mixture is fed to a third reactor.

-

A Lewis acid promoter (e.g., AlCl₃) is added.

-

Additional HCN is introduced at a controlled rate, maintaining a temperature of 30–70 °C.[4]

-

The reactor effluent now contains the final product mixture: adiponitrile, this compound, other dinitrile isomers (e.g., ethylsuccinonitrile), and the catalyst system.

-

-

Product Separation and Purification:

-

The catalyst is separated from the crude nitrile product, often via liquid-liquid extraction.

-

The crude dinitrile mixture is purified by multi-stage fractional distillation under vacuum.[1] this compound (boiling point ~269-271 °C) is separated from the higher-boiling adiponitrile (boiling point ~295 °C).[11] A typical MGN-rich fraction from this process might contain approximately 86 wt% this compound, 11 wt% ethylsuccinonitrile, and 3 wt% adiponitrile.[1]

-

Summary of Typical Process Conditions

| Parameter | Primary Hydrocyanation | Isomerization | Secondary Hydrocyanation |

| Temperature | 80–130 °C[4] | 60–120 °C[4] | 30–130 °C[4][10] |

| Pressure | 5–20 bar (0.5–2.0 MPa)[4][10] | 1–10 bar (0.1–1.0 MPa)[4] | 1–20 bar (0.1–2.0 MPa)[4][10] |

| Catalyst | Ni(0)-Phosphite Complex[4] | Ni(0)-Phosphite Complex[4] | Ni(0)-Phosphite Complex[4] |

| Co-Catalyst | None | Lewis Acid (e.g., ZnCl₂)[4] | Lewis Acid (e.g., AlCl₃, BPh₃)[4] |

| Reactant Ratio | Butadiene:HCN > 1.2[10] | N/A | 3-PN:HCN = 1.2-3:1[10] |

Conclusion: A Controlled Byproduct of a Major Industrial Process

The synthesis of this compound from butadiene is a sophisticated process rooted in the landmark development of olefin hydrocyanation. Its formation is not the result of a targeted synthesis but rather an inherent, mechanistically driven consequence of the same catalytic system designed for its linear isomer, adiponitrile. The key to understanding its synthesis lies in appreciating the regiochemical outcomes of the nickel-catalyzed addition of HCN across C=C double bonds. The formation of the branched 2-methyl-3-butenenitrile in the primary hydrocyanation step provides the essential precursor, and the subsequent Markovnikov addition of a second HCN molecule in the final stage yields the target dinitrile. By carefully controlling ligands, Lewis acid promoters, and reaction conditions, chemical engineers can influence the isomeric distribution, allowing for the efficient co-production of both the linear building block for nylon and the valuable, branched this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. wikiwand.com [wikiwand.com]

- 3. Adiponitrile - Wikipedia [en.wikipedia.org]

- 4. Tech-Type: Hydrocyanation of 1,3-Butadiene into Adiponitrile [portfolio-pplus.com]

- 5. (513bp) Research on Catalysts for the Hydrocyanation of 1,3-Butadiene to Adiponitrile | AIChE [proceedings.aiche.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Mechanistic Investigation on Hydrocyanation of Butadiene: A DFT Study [mdpi.com]

- 9. Hydrocyanation - Wikipedia [en.wikipedia.org]

- 10. CN111892514A - Method for preparing adiponitrile by direct hydrocyanation of butadiene - Google Patents [patents.google.com]

- 11. This compound | 4553-62-2 [chemicalbook.com]

From Byproduct to Building Block: A Technical Guide to 2-Methylglutaronitrile in Adiponitrile Synthesis

An In-depth Technical Guide for Researchers and Scientists

Abstract

Adiponitrile (ADN) is a critical chemical intermediate, primarily serving as the precursor to hexamethylenediamine for the production of Nylon 6,6.[1][2] Its large-scale synthesis, however, invariably generates a suite of byproducts, among which 2-Methylglutaronitrile (MGN) is of significant industrial and chemical interest. Historically considered an undesirable side-product destined for combustion, MGN has evolved into a valuable starting material for a range of specialty chemicals, including performance amines, "green" solvents, and pharmaceutical precursors.[3][4] This guide provides a comprehensive technical overview of MGN, detailing its formation mechanisms within the dominant ADN production routes, the analytical and separation challenges it presents, and the chemical pathways for its valorization. We will explore the causality behind its synthesis, detail robust analytical protocols, and present a forward-looking perspective on its role in a circular chemical economy.

The Industrial Context: Adiponitrile Production

The global demand for high-performance polyamides drives the production of millions of tons of adiponitrile annually.[5] Two processes dominate the industrial landscape: the hydrocyanation of 1,3-butadiene and the electrohydrodimerization of acrylonitrile.[6][7] The formation of this compound is intrinsically linked to the reaction mechanisms of these routes.

The Dominant Route: Hydrocyanation of 1,3-Butadiene

The most prevalent method for ADN synthesis is the nickel-catalyzed direct hydrocyanation of 1,3-butadiene, a multi-stage process pioneered by DuPont.[2][8] This process is lauded for its high efficiency and atom economy but presents a significant challenge in controlling regioselectivity, which is the root cause of MGN formation.[4][9]

The process can be logically divided into three core steps:

-

First Hydrocyanation: 1,3-butadiene reacts with one equivalent of hydrogen cyanide (HCN) using a nickel(0)-phosphorus ligand catalyst to produce a mixture of unsaturated C5 mononitriles.[3][9][10] The primary products are 3-pentenenitrile (3PN) and its branched isomer, 2-methyl-3-butenenitrile (2M3BN).

-

Isomerization: The reaction mixture undergoes isomerization, where the less desirable 2M3BN is converted to the linear 3PN.[9][10] Concurrently, 3PN is isomerized to 4-pentenenitrile (4PN) to prepare for the second hydrocyanation. This step is crucial for maximizing the yield of the final linear product.

-

Second Hydrocyanation: A second molecule of HCN is added to the pentenenitrile mixture. This step is promoted by a Lewis acid co-catalyst (e.g., AlCl₃, ZnCl₂) which enhances the catalyst's activity and influences selectivity.[3][10][11] It is here that the process diverges:

-

Anti-Markovnikov Addition: The desired reaction is the addition of HCN to the terminal double bond of 4-pentenenitrile, yielding the linear product, adiponitrile (ADN).[6][10]

-

Markovnikov Addition: The unavoidable side reaction is the addition of HCN according to Markovnikov's rule, which produces the branched isomer, this compound (MGN).[10]

-

The final product stream is a mixture of dinitriles, primarily ADN, but with significant quantities of MGN and another branched byproduct, 2-ethylsuccinonitrile (ESN).[3][4][10]

Alternative Route: Electrohydrodimerization of Acrylonitrile

The Monsanto EHD process involves the electrochemical hydrodimerization of acrylonitrile at a cathode.[6] While this route avoids the use of highly toxic HCN, it also produces a spectrum of byproducts.[7][12] The primary reaction involves the coupling of two acrylonitrile radical anions.[13][14] However, side reactions, including further reduction, can lead to the formation of propionitrile (PN) and oligomers.[7][13] this compound is also reported as a minor byproduct in this process, likely arising from alternative coupling or rearrangement mechanisms.[7]

Physicochemical Properties and Separation Challenges

The primary challenge in the adiponitrile process is the purification of ADN from its isomers. MGN and ADN are structural isomers with the same molecular formula (C₆H₈N₂) and molar mass, leading to very similar physical properties, which complicates their separation.[3]

Table 1: Comparison of Physical Properties of Adiponitrile and its Isomers

| Property | Adiponitrile (ADN) | This compound (MGN) | 2-Ethylsuccinonitrile (ESN) |

| Molar Mass ( g/mol ) | 108.14 | 108.14 | 108.14 |

| Boiling Point (°C) | 295 | 269-271 | ~265 |

| Melting Point (°C) | 2.5 | -45[3] | N/A |

| Density (g/cm³ at 25°C) | 0.951 | 0.955[15] | ~0.96 |

| Structure | Linear | Branched (Methyl) | Branched (Ethyl) |

The separation of these components is accomplished via multi-stage fractional distillation.[3] Due to the close boiling points, this is an energy-intensive process requiring tall distillation columns. A typical crude dinitrile stream is separated to yield high-purity ADN (>99.5%), while MGN is concentrated in a side stream.[8] This MGN-rich fraction, often containing ESN, was historically combusted but is now the primary feedstock for MGN valorization.[3][16] A typical composition of this byproduct stream is approximately 86 wt% MGN, 11 wt% 2-ethylsuccinonitrile, and 3 wt% residual ADN.[3]

Analytical Protocol: Quantifying MGN in Process Streams

Trustworthy process control and product quality assessment rely on robust analytical methods. Gas Chromatography (GC) is the standard technique for quantifying the composition of dinitrile streams.

Protocol: GC Analysis of Dinitrile Mixture

This protocol provides a self-validating system for the routine analysis of ADN, MGN, and ESN.

Objective: To determine the weight percent (wt%) of adiponitrile, this compound, and 2-ethylsuccinonitrile in a process sample.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 100 mg of the dinitrile process sample into a 10 mL volumetric flask.

-

Add a suitable internal standard (e.g., dodecane) of a known concentration.

-

Dilute to the mark with a high-purity solvent such as acetone or acetonitrile.

-

Mix thoroughly until the sample is fully dissolved. Prepare a calibration standard mixture containing known concentrations of pure ADN, MGN, and ESN in the same manner.

-

-

Instrumentation (Typical GC-FID System):

-

Column: A mid-polarity capillary column, such as a DB-1701 or equivalent (e.g., (14%-cyanopropylphenyl)-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness. Rationale: This column polarity provides excellent resolution between the structural isomers.

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.5 mL/min).

-

Injector: Split/Splitless injector at 280°C with a split ratio of 50:1. Rationale: A high injection temperature ensures rapid volatilization of the high-boiling nitriles.

-

Oven Temperature Program:

-

Initial Temperature: 120°C, hold for 2 minutes.

-

Ramp: 10°C/min to 250°C.

-

Final Hold: Hold at 250°C for 5 minutes. Rationale: The temperature program is designed to separate the components based on their boiling points and interaction with the stationary phase, with an expected elution order of MGN, ESN, then ADN.

-

-

Detector: Flame Ionization Detector (FID) at 300°C. Rationale: FID offers high sensitivity and a wide linear range for organic analytes.

-

-

Data Analysis & Validation:

-

Identify peaks based on the retention times established from the calibration standard.

-

Calculate the concentration of each component using the internal standard method, which corrects for variations in injection volume.

-

Validate the method by checking the linearity of the calibration curve (R² > 0.999) and running quality control samples to ensure accuracy and precision.

-

Valorization of this compound: A Chemical Resource

The MGN-rich byproduct stream is a valuable raw material for producing a variety of specialty chemicals. This transformation of a waste product into a resource is a prime example of applying green chemistry principles in an industrial setting.

Key valorization pathways include:

-

Hydrogenation to 2-Methyl-1,5-pentanediamine: The catalytic hydrogenation of MGN, typically using a Raney cobalt or nickel catalyst, yields 2-methyl-1,5-pentanediamine.[3] This branched diamine is marketed by DuPont under the trade name Dytek A and is used as an epoxy curing agent and a building block for specialty polyamides and polyurethanes.[3]

-

Conversion to 3-Methylpyridine (β-Picoline): Through partial hydrogenation and cyclization, MGN can be converted to 3-methylpyridine.[3][4] This is a highly valuable transformation, as 3-methylpyridine is a key precursor to Nicotinamide (Vitamin B3) and other agrochemicals.[3]

-

Hydrolysis to 2-Methylglutaric Acid: Both nitrile groups can be hydrolyzed under alkaline or acidic conditions to produce 2-methylglutaric acid.[3][16] This diacid can be used in polyesters and as a starting material for other syntheses.

-

Synthesis of "Green" Solvents: 2-methylglutaric acid, derived from MGN, can be esterified to produce dimethyl-2-methylglutarate.[3] This diester and related ester amides are promoted as environmentally compatible, biodegradable solvents with applications in agriculture and coatings, serving as alternatives to solvents like N-methylpyrrolidone (NMP).[3][16]

Conclusion and Future Outlook

This compound exemplifies the modern chemical industry's trajectory towards sustainability and process optimization. What was once a problematic byproduct, complicating purification and reducing overall process yield, is now recognized as a versatile and valuable C6 building block. The economic incentive to valorize MGN has driven innovation in catalysis and process engineering, turning a liability into an asset. For researchers in drug development and materials science, MGN and its derivatives, such as Dytek A, offer a portfolio of non-linear building blocks that can be used to fine-tune polymer properties or construct novel molecular architectures. As the industry continues to focus on circular economic principles, the complete utilization of all product streams, including isomers and byproducts, will become not just an economic advantage, but a necessity. The story of this compound is a compelling case study in this industrial evolution.

References

- 1. e3s-conferences.org [e3s-conferences.org]

- 2. Adiponitrile - Wikipedia [en.wikipedia.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound | 4553-62-2 | Benchchem [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Manufacture of Adiponitrile - Chempedia - LookChem [lookchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Tech-Type: Hydrocyanation of 1,3-Butadiene into Adiponitrile [portfolio-pplus.com]

- 9. (513bp) Research on Catalysts for the Hydrocyanation of 1,3-Butadiene to Adiponitrile | AIChE [proceedings.aiche.org]

- 10. researchgate.net [researchgate.net]

- 11. KR101146403B1 - Method for the production of adiponitrile by hydrocyanation of 1,3-butadiene - Google Patents [patents.google.com]

- 12. Efficient and selective electrosynthesis of adiponitrile by electrohydrodimerization of acrylonitrile over a bismuth nanosheet modified electrode - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. solubilityofthings.com [solubilityofthings.com]

- 16. 2-Methylglutaronitril – Wikipedia [de.wikipedia.org]

Physical and chemical properties of 2-Methylglutaronitrile

An In-Depth Technical Guide to 2-Methylglutaronitrile: Properties, Reactivity, and Applications

Introduction: Beyond a Byproduct

This compound (MGN), identified by its CAS Number 4553-62-2, is an aliphatic dinitrile that has evolved from being primarily an undesired byproduct to a valuable chemical intermediate.[1][2] Historically, MGN was a significant, often combusted, byproduct of the large-scale industrial synthesis of adiponitrile, a key precursor for nylon 66.[1][2] This origin story, however, belies its growing importance. The unique chemical architecture of this compound, featuring two nitrile functionalities and a chiral center, provides a versatile platform for the synthesis of a wide array of valuable molecules, including vitamins, specialty solvents, and polymer components.[1][2][3] This guide offers a comprehensive technical overview for researchers, scientists, and drug development professionals, delving into its core physical and chemical properties, reactivity, analytical methodologies, and key applications.

Core Molecular and Physical Properties

Understanding the fundamental properties of this compound is the first step in harnessing its synthetic potential. It is a colorless to pale yellow liquid under standard conditions, often with a mild or unpleasant odor.[1][3][4][5]

General & Physicochemical Data

The intrinsic properties of MGN dictate its behavior in various chemical environments and are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 2-Methylpentanedinitrile | [1][6] |

| Synonyms | 1,3-Dicyanobutane, α-Methylglutaronitrile, Dytek® MGN | [1][4][7] |

| CAS Number | 4553-62-2 | [1][2][7] |

| Molecular Formula | C₆H₈N₂ | [1][4][7][8][9] |

| Molecular Weight | 108.14 g/mol | [1][2][6][7][8] |

| Appearance | Colorless to light yellow/brown liquid | [1][3][4][5] |

| Melting Point | -45 °C (-49 °F) | [1][5][7] |

| Boiling Point | 263-271 °C (505-520 °F) at 760 mmHg | [1][7] |

| Density | 0.95 g/mL to 0.955 g/cm³ at 25 °C | [1][3][7] |

| Flash Point | 115-126 °C (239-259 °F) | [6][10] |

| Refractive Index | n20/D 1.434 | [7] |

| Water Solubility | 52.3 g/L at 20 °C | [7][11] |

Solubility Profile

The solubility of a compound is a critical parameter for reaction and purification solvent selection. The two nitrile groups in MGN introduce polarity, allowing for some aqueous solubility.[7] However, its hydrocarbon backbone limits this, making it more readily soluble in polar organic solvents.[3][4] It is generally soluble in solvents like acetone and dimethyl sulfoxide (DMSO).[3] This "like dissolves like" behavior is fundamental; the polar nitrile groups interact favorably with polar solvents, while the nonpolar alkyl chain enhances solubility in less polar organic media.

Synthesis & Industrial Provenance

The accessibility of this compound is directly linked to its industrial production, primarily as a byproduct but also through targeted synthesis.

Industrial Production Workflow

Caption: Industrial production of MGN as a byproduct of adiponitrile synthesis.

The main industrial route to adiponitrile involves the nickel-catalyzed hydrocyanation of 1,3-butadiene.[1][2] This process occurs in two main stages:

-

First Hydrocyanation: Hydrogen cyanide (HCN) is added to butadiene to form a mixture of pentenenitriles.[1]

-

Second Hydrocyanation: A second molecule of HCN is added to the pentenenitriles. This step is crucial for selectivity. The desired reaction is the anti-Markovnikov addition to produce the linear adiponitrile. However, a competing Markovnikov addition inevitably occurs, leading to the formation of the branched isomer, this compound, as a major byproduct.[2]

The resulting dinitrile mixture is then separated by fractional distillation to isolate MGN.[1]

Targeted Synthesis

For research or specific applications requiring high purity, MGN can be synthesized directly. A highly efficient method is the hydrogenation of 2-methyleneglutaronitrile using a palladium on carbon (Pd/C) catalyst.[2][12] This reaction selectively reduces the carbon-carbon double bond, yielding this compound in nearly quantitative amounts.[2][12]

Chemical Reactivity and Transformations

The dinitrile functionality of MGN is the hub of its chemical reactivity, allowing for a variety of valuable transformations.

Key Reaction Pathways

Caption: Major synthetic routes starting from this compound.

-

Hydrolysis: The nitrile groups can be hydrolyzed to carboxylic acids. This can be achieved using strong bases (e.g., 20% NaOH at 50°C) or acids, or through enzymatic means with nitrilases.[1][2][7] The complete hydrolysis of both nitrile groups yields 2-methylglutaric acid.[1] Notably, nitrilase enzymes can exhibit high regioselectivity, hydrolyzing only the terminal (ω-nitrile) group to produce 4-cyanopentanoic acid in high yield.[1] This enzymatic pathway is a cornerstone of green chemistry, offering mild conditions and high selectivity.

-

Hydrogenation: Catalytic hydrogenation of MGN reduces the nitrile groups to primary amines. Using a catalyst like Raney cobalt at elevated temperature and pressure (e.g., 100°C, 15 bar) converts MGN to 2-methylpentane-1,5-diamine.[1] This diamine is a valuable monomer for specialty polyamides and polyurethanes.[1]

-

Cyclization and Aromatization: this compound is a key starting material for the synthesis of 3-methylpyridine (β-picoline).[1][6] The process typically involves hydrogenation to form 2-methylpentane-1,5-diamine, which is then cyclized and dehydrogenated over catalysts to yield the pyridine derivative.[1] 3-Methylpyridine is a precursor to nicotinamide (a form of Vitamin B3), highlighting a significant application in pharmaceutical synthesis.[1][2]

Analytical Methodologies

Accurate characterization of this compound is essential for quality control and research. A combination of spectroscopic and chromatographic techniques is typically employed.

General Analytical Workflow

Spectroscopic methods are crucial for structural elucidation.[2] While specific spectra are dependent on the instrument and conditions, general expectations are as follows:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the carbon skeleton and the environment of the protons.[13]

-

Infrared (IR) Spectroscopy: A sharp, strong absorption band characteristic of the C≡N nitrile stretch is expected in the region of 2240-2260 cm⁻¹.

-

Mass Spectrometry (MS): Provides the molecular weight from the molecular ion peak and fragmentation patterns that can help confirm the structure.[9] The NIST WebBook is an authoritative source for mass spectrum data.[9]

Representative Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating MGN from a mixture and confirming its identity.[14]

Objective: To identify and quantify this compound in a sample mixture.

Methodology:

-

Sample Preparation: Dilute the sample in a suitable volatile solvent (e.g., dichloromethane or acetone). If analyzing from a complex matrix, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary. For air analysis, samples can be collected on a charcoal tube.[14]

-

GC Column Selection: A mid-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane) is typically effective for separating nitriles.

-

GC Conditions (Illustrative):

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C. Causality: This temperature program allows for the elution of volatile solvents first, followed by the separation of components based on their boiling points, with MGN eluting at a characteristic retention time.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV. Causality: EI is a standard, robust method that produces reproducible fragmentation patterns, which are crucial for library matching and identification.

-

Mass Range: Scan from m/z 40 to 200.

-

-

Data Analysis: The identity of this compound is confirmed by matching its retention time and its mass spectrum with that of a certified reference standard or a trusted spectral library (e.g., NIST).[9] Quantification is achieved by creating a calibration curve from standards of known concentration.

Safety, Handling, and Reactivity Hazards

As a Senior Application Scientist, it is imperative to emphasize that technical utility must be balanced with a thorough understanding of safety and handling protocols.

-

Toxicity: this compound is classified as acutely toxic if swallowed, in contact with skin, or if inhaled.[5] It is readily absorbed through the skin.[7] Exposure can lead to symptoms including dizziness, headache, cyanosis, and in severe cases, respiratory arrest and death.[5]

-

Handling: Work should be conducted in a well-ventilated area or under a chemical fume hood.[15] Appropriate personal protective equipment (PPE), including chemical-impermeable gloves, safety goggles, and protective clothing, is mandatory.[5][15]

-

Chemical Incompatibilities: Nitriles as a class have several incompatibilities. They can react violently with strong oxidizing acids.[7][10][15] Mixing with strong bases can produce hydrogen cyanide gas.[7][15] They are also incompatible with other oxidizing agents like peroxides and epoxides and can react vigorously with reducing agents.[7]

Conclusion and Future Outlook

This compound stands as a prime example of a chemical whose value has been unlocked through scientific ingenuity. Once a mere byproduct, its versatile reactivity has established it as a key intermediate in the synthesis of pharmaceuticals, green solvents, and advanced polymers.[1] For drug development professionals, its role as a precursor to the Vitamin B3 family is of particular note.[2] For researchers and scientists, its dinitrile structure offers a rich playground for developing novel synthetic methodologies, particularly in the burgeoning field of biocatalysis where enzymes offer unparalleled selectivity in its transformation. As industries continue to embrace principles of green chemistry and atom economy, the intelligent utilization of such readily available building blocks will undoubtedly become even more critical.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | 4553-62-2 | Benchchem [benchchem.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. CAS 4553-62-2: this compound | CymitQuimica [cymitquimica.com]

- 5. dytek.invista.com [dytek.invista.com]

- 6. Dytek® MGN | Methylglutaronitrile - Dytek [dytek.invista.com]

- 7. This compound | 4553-62-2 [chemicalbook.com]

- 8. scbt.com [scbt.com]

- 9. Pentanedinitrile, 2-methyl- [webbook.nist.gov]

- 10. D,L-2-METHYLGLUTARONITRILE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. This compound CAS#: 4553-62-2 [m.chemicalbook.com]

- 12. 2-Methyleneglutaronitrile - Wikipedia [en.wikipedia.org]

- 13. This compound(4553-62-2) 1H NMR spectrum [chemicalbook.com]

- 14. 2-Pentenenitrile (CAS 13284-42-9); this compound MGN (CAS 4553-62-2) - AIR analysis - Analytice [analytice.com]

- 15. chemicalbook.com [chemicalbook.com]

2-Methylglutaronitrile safety data sheet and handling precautions

An In-depth Technical Guide to the Safe Handling of 2-Methylglutaronitrile

For professionals in research and drug development, the meticulous handling of chemical reagents is a cornerstone of both laboratory safety and experimental integrity. This compound (CAS No. 4553-62-2), a key intermediate in the synthesis of various organic compounds including nicotinamide, presents significant health hazards that demand a comprehensive understanding and rigorous application of safety protocols.[1] This guide serves as a technical resource, moving beyond mere procedural lists to explain the causality behind safety measures, ensuring a self-validating system of laboratory practice.

Hazard Identification and Risk Profile

This compound is a colorless to amber liquid that is classified as acutely toxic and an irritant.[1][2][3] The primary danger of this compound lies in its high acute toxicity via multiple routes of exposure. It is readily absorbed through the skin, making dermal contact a significant risk.[2][3]

GHS Hazard Classification:

-

Acute Toxicity, Oral (Category 3) - H301: Toxic if swallowed.[4]

-

Acute Toxicity, Dermal (Category 3) - H311: Toxic in contact with skin.[4]

-

Acute Toxicity, Inhalation (Category 2) - H330: Fatal if inhaled.[4][5]

-

Skin Irritation (Category 2) - H315: Causes skin irritation.[4][5]

-

Eye Irritation (Category 2A) - H319: Causes serious eye irritation.[4][5]

The signal word for this chemical is "Danger" .[2][4][5] The severity of the inhalation hazard (Category 2) underscores the critical need for stringent engineering controls to prevent exposure to its vapors or aerosols.

Chemical Reactivity Profile

Understanding the reactivity of this compound is crucial for safe storage and handling. As a nitrile, it is incompatible with:

-

Strong Acids and Oxidizing Agents: Mixing with strong oxidizing acids can lead to extremely violent reactions.[2][3][5][6]

-

Bases: Combination with bases can produce highly toxic hydrogen cyanide gas.[2][3][5][6]

These incompatibilities dictate that this compound must be stored in isolation from these chemical classes.

Physicochemical and Toxicological Data

A quantitative understanding of the compound's properties is essential for risk assessment.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 4553-62-2 | [2] |

| Molecular Formula | C6H8N2 | [2] |

| Molecular Weight | 108.14 g/mol | [2] |

| Appearance | Colorless to Light orange/Amber liquid | [2][3] |

| Boiling Point | 269-271 °C | [2] |

| Melting Point | -45 °C | [2] |

| Density | 0.95 g/mL at 25 °C | [2] |

| Flash Point | >110 °C (>230 °F) | [2] |

| Water Solubility | 52.3 g/L at 20 °C | [2] |

Table 2: Acute Toxicity Data

| Route | Species | Value | Source |

| Dermal LD50 | Rabbit | 776 mg/kg | [4] |

| Inhalation LC50 | Rat | 0.66 mg/L / 4h | [4] |

| Oral LD50 | Rat | 301 mg/kg | [4] |

The Hierarchy of Controls: A Systematic Approach to Safety

The most effective safety programs implement a multi-layered approach known as the hierarchy of controls. This framework prioritizes strategies that are inherently more effective and less reliant on individual human behavior.

Caption: Hierarchy of controls, from most to least effective.

Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at the source, before it can contact the worker.

-

Ventilation: All handling of this compound must be conducted in a well-ventilated area.[5] For any procedure that could generate vapors or aerosols, a certified chemical fume hood is mandatory.

-

Isolation: Use of glove boxes or other containment systems for highly hazardous or long-duration procedures.

Administrative Controls: Safe Work Practices

These are the procedures and policies that dictate how work is performed safely.

-

Standard Operating Procedures (SOPs): Develop detailed SOPs for all experimental work involving this chemical, including handling, storage, and waste disposal.

-

Training: Ensure all personnel are trained on the specific hazards, handling procedures, and emergency response protocols for this compound.

-

Hygiene: Do not eat, drink, or smoke in areas where this chemical is handled or stored.[4][5] Wash hands and any exposed skin thoroughly after handling and before leaving the laboratory.[5]

-

Access Control: Store the chemical in a locked, secure area accessible only to authorized personnel.[5]

Personal Protective Equipment (PPE): The Final Barrier

PPE is essential but should never be the sole means of protection. It must be used in conjunction with engineering and administrative controls.

-

Hand Protection: Wear chemical-impermeable gloves.[5] Nitrile gloves are an excellent choice due to their high resistance to a wide range of chemicals, including nitriles, solvents, and oils.[7][8][9] Gloves must be inspected for tears or punctures before use and disposed of properly after handling.[5]

-

Eye and Face Protection: Wear tightly fitting safety goggles with side-shields or a full-face shield to protect against splashes.[4][5]

-

Skin and Body Protection: A lab coat is mandatory. For tasks with a higher risk of splashing, wear fire/flame-resistant and impervious clothing, such as a chemical-resistant apron or suit.[5]

-

Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, or during emergency situations, wear a NIOSH-approved respirator with an appropriate organic vapor cartridge.[3][4][5]

Storage and Disposal Protocols

Safe Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][5]

-

Recommended storage temperature is between +2°C and +8°C (refrigerated).[2][3]

-

Store locked up and away from incompatible materials such as strong acids, bases, and oxidizing agents.[4][5]

Waste Disposal

-

All waste containing this compound must be treated as hazardous waste.

-

Collect waste in suitable, labeled, and closed containers.[5] Do not mix with other waste streams unless compatibility is confirmed.

-

Disposal must be carried out by a licensed chemical destruction facility or via controlled incineration with flue gas scrubbing, in accordance with all applicable local, state, and federal regulations.[4][5]

Emergency Procedures: A Validating System of Response

A clear, well-rehearsed emergency plan is a critical component of a safe laboratory environment.

Caption: Workflow for responding to a chemical exposure event.

First Aid Measures: Step-by-Step Protocol

-

Inhalation:

-

Skin Contact:

-

Eye Contact:

-

Ingestion:

Accidental Release Measures: Spill Cleanup Protocol

-

Evacuate & Isolate: Evacuate non-essential personnel from the area. Isolate the spill area for at least 50 meters (150 feet) in all directions.[3][6]

-

Ventilate: Ensure adequate ventilation, but avoid actions that could spread vapors into other areas.

-

Wear PPE: Don appropriate PPE, including respiratory protection, chemical-resistant gloves, and splash goggles.

-